molecular formula C17H19N5OS B2657123 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034206-79-4

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2657123
CAS No.: 2034206-79-4
M. Wt: 341.43
InChI Key: DENZVZYTKYAQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety substituted with a 5-methylpyrazole group.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-11-8-16(21-20-11)22-6-4-13(5-7-22)19-17(23)12-2-3-14-15(9-12)24-10-18-14/h2-3,8-10,13H,4-7H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZVZYTKYAQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the pyrazole moiety. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The provided evidence includes three compounds with structural similarities but distinct functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide (Target Compound) Benzothiazole + piperidine 5-methylpyrazole at piperidine N1 Not provided Kinase inhibition (hypothetical) N/A
Y043-2283: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide Benzothiazole + indole 2-methoxyethyl at indole N1; 2-methyl on benzothiazole Not provided Screening libraries, drug discovery
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolopyridine Ethyl and methyl groups on pyrazole; phenyl and methyl groups on pyridopyrazole 374.4 Kinase inhibitors, oncology targets
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine + benzoxazin Chloro-trifluoromethylpyridine; benzoxazin-3-one 455.8 CNS or anti-inflammatory agents

Key Observations

Core Structural Variations :

  • The target compound uses a benzothiazole-piperidine scaffold, whereas Y043-2283 substitutes piperidine with indole . This substitution likely alters bioavailability and target selectivity.
  • The pyrazolopyridine-based compound in employs a fused heterocyclic system, enhancing planar rigidity compared to the target compound’s flexible piperidine linker .

Substituent Effects: The 2-methoxyethyl group in Y043-2283 may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s 5-methylpyrazole .

Therapeutic Hypotheses: The target compound’s lack of methyl or methoxy groups (unlike Y043-2283) suggests lower steric hindrance, possibly favoring interactions with flat binding pockets (e.g., ATP sites in kinases). ’s compound (molecular weight 374.4) adheres more closely to Lipinski’s rules than the target compound (unknown weight), implying better drug-likeness if its molecular weight exceeds 500 .

Biological Activity

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole moiety : Known for its diverse biological activities, including anticancer properties.
  • Piperidine ring : Often associated with enhancing bioavailability and pharmacological activity.
  • Benzothiazole group : Contributes to various therapeutic effects, including antimicrobial and anticancer activities.

Molecular Formula

The molecular formula of this compound is C_{16}H_{19}N_{5}OS.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma .
  • Synergistic Effects : In vitro studies demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and mediators:

  • Nitric Oxide Production : Some pyrazole compounds effectively reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating potential use in treating inflammatory conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound's structure suggests it may disrupt bacterial cell membranes, leading to cell lysis:

  • In vitro Studies : Various pyrazole derivatives have shown moderate to excellent activity against several phytopathogenic fungi, suggesting a role in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureBiological Activity
Pyrazole RingAnticancer activity through BRAF inhibition
Piperidine GroupEnhances solubility and bioavailability
Benzothiazole MoietyExhibits antimicrobial and anti-inflammatory properties

These insights guide the design of new derivatives with improved efficacy.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells. The specific compound showed enhanced cytotoxicity when combined with doxorubicin compared to doxorubicin alone .

Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha production in macrophages. Results indicated a significant reduction in cytokine levels, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzothiazole and pyrazole-piperidine moieties. Critical parameters include solvent choice (e.g., dimethylformamide or acetic acid under reflux ), reaction temperature (60–120°C), and catalyst selection. For example, carbodiimide-based coupling agents are often used for amide bond formation. Reaction progress should be monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR for intermediate verification) . Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization includes:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm, piperidine methyl groups at δ 1.2–1.8 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~1550 cm1^{-1} (benzothiazole C=N stretch) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition points (>200°C for similar benzothiazole derivatives ).
  • Accelerated Stability Studies : Storage under varying pH (3–9), temperature (4°C, 25°C, 40°C), and humidity (60–75% RH) to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from residual solvents, tautomerism, or polymorphism. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
  • X-ray Crystallography : Definitive structural elucidation; for example, dihedral angles between benzothiazole and piperidine rings (e.g., 40–90° in related compounds ).
  • Dynamic Light Scattering (DLS) : Detect aggregates or polymorphic forms in solution .

Q. What experimental designs are effective for evaluating this compound's biological activity?

  • Methodological Answer :

  • In Vitro Assays :
  • Anticancer : MTT assay using cancer cell lines (e.g., IC50_{50} determination for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or apoptosis-related caspases .
  • Target Identification :
  • SPR (Surface Plasmon Resonance) : Measure binding affinity to putative targets (e.g., Bcl-2 or EGFR) .
  • CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :

  • Modular Substitutions : Introduce substituents at the pyrazole (5-methyl), piperidine (4-position), or benzothiazole (6-carboxamide) to assess impact on activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., hydrophobic pockets favoring methyl groups) .
  • Pharmacokinetic Profiling : LogP calculations and in vitro permeability (Caco-2 assay) to balance lipophilicity and solubility .

Q. What strategies mitigate off-target effects in preclinical studies?

  • Methodological Answer :

  • Selectivity Screening : Panel assays against related enzymes/receptors (e.g., kinase profiling for >50 isoforms) .
  • Metabolite Identification : LC-MS/MS to detect reactive intermediates and guide structural refinements .
  • In Vivo Toxicology : Rodent studies assessing hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.